AMT-116: A CD44v9-Targeting Antibody-Drug Conjugate
AMT-116: A CD44v9-Targeting Antibody-Drug Conjugate
An in-depth analysis reveals that "Antitumor agent-116" is not a unique identifier for a single compound but is associated with several distinct investigational drugs, each with a unique mechanism of action. This guide provides a detailed overview of the available technical information for each of these agents.
AMT-116 is a first-in-class antibody-drug conjugate (ADC) that targets CD44v9, a tumor-associated antigen expressed in a wide variety of solid tumors.[1] The ADC consists of a humanized anti-CD44v9 immunoglobulin G1 (IgG1) antibody linked to a novel topoisomerase I inhibitor, KL610023, which is a belotecan derivative.[1] The linkage is achieved through a hydrolysable linker, with an average drug-to-antibody ratio of 7-8.[1]
Core Mechanism of Action
The mechanism of action for AMT-116 is designed to be highly targeted to cancer cells expressing the CD44v9 antigen.
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Binding: The anti-CD44v9 antibody component of AMT-116 binds to the CD44v9 protein on the surface of tumor cells.
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Internalization: Upon binding, the ADC-antigen complex is internalized by the cell.
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Payload Release: Inside the cell, the hydrolysable linker is cleaved, releasing the topoisomerase I inhibitor payload, KL610023.
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Cytotoxicity: The released KL610023 inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.
Quantitative Data
Preliminary results from the first-in-human Phase 1 trial (NCT05725291) of AMT-116 in patients with advanced solid tumors have been reported.
| Dose Level | Patient Population | Outcome | Tumor Shrinkage |
| 3 mg/kg | Anal squamous cell carcinoma | Unconfirmed Partial Response (PR) | 31% |
| 3 mg/kg | Hepatocellular carcinoma | Stable Disease (SD) | 23% |
| Data as of February 1, 2024.[1] |
No dose-limiting toxicities (DLTs) were observed at the 1.5 mg/kg and 3 mg/kg dose levels, and the maximum tolerated dose (MTD) had not been reached.[1] Treatment-related adverse events (TRAEs) were reported in 5 out of 8 patients, with the most common being fatigue and nausea.[1] One Grade 3 TRAE (leukopenia) was reported.[1]
Experimental Protocols
First-in-Human Phase 1 Clinical Trial (NCT05725291) [1][2]
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Study Design: An ongoing, non-randomized, open-label, multicenter, Phase 1 dose-escalation study.
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Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AMT-116.
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Patient Population: Patients with advanced solid tumors, unselected for target expression.
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Dosing Regimen: Patients receive escalating doses of AMT-116 intravenously every two weeks (Q2W), starting from 1.5 mg/kg.
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Dose Escalation Model: A Bayesian logistic regression model (BLRM) following the Escalation with Overdose Control (EWOC) principle is used to guide dose escalation.
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Evaluation: Patients are monitored for dose-limiting toxicities over a 28-day period. Tumor assessments are conducted to evaluate response to treatment.
CYC116: An Oral Aurora Kinase and VEGFR2 Inhibitor
CYC116 is an orally available small molecule inhibitor targeting Aurora kinases A and B, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] This dual mechanism targets both cell cycle progression and angiogenesis, two key processes in cancer development.
Core Mechanism of Action
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Aurora Kinase Inhibition: Aurora kinases are crucial for proper cell division, particularly in the separation of genetic material into daughter cells. In many cancers, these kinases are overactive, leading to uncontrolled cell proliferation. By inhibiting Aurora kinases A and B, CYC116 disrupts mitosis, which can lead to apoptosis.[3]
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VEGFR2 Inhibition: VEGFR2 is a key receptor in the angiogenesis signaling pathway. By inhibiting VEGFR2, CYC116 can block the formation of new blood vessels that tumors need to grow and metastasize.[3]
Quantitative Data
Experimental Protocols
Phase I Clinical Trial (NCT00560716) [4]
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Study Design: A Phase I, first-in-human, dose-escalation study.
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Objectives: To determine the safety, tolerability, and recommended Phase II dose of CYC116.
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Patient Population: Patients with advanced solid tumors.
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Dosing Regimen: Oral administration of CYC116 in escalating doses.
PMR-116: A Novel MYC-Pathway Inhibitor
PMR-116 is a novel anti-cancer drug designed to target cancers driven by the MYC oncogene, which is overexpressed in a high percentage of human cancers and is often associated with aggressive and difficult-to-treat tumors.[5][6]
Core Mechanism of Action
Directly targeting the MYC protein has proven difficult due to its structure. PMR-116 circumvents this by targeting a critical pathway downstream of MYC.[5][6] It inhibits an enzyme involved in ribosomal RNA (rRNA) synthesis, a process known as ribosomal biogenesis.[6] MYC-driven cancers are highly dependent on this process for their rapid growth and proliferation. By disrupting ribosomal biogenesis, PMR-116 effectively "starves" the cancer cells of the proteins they need to grow, leading to stunted growth and increased vulnerability.[5]
Quantitative Data
Preclinical studies in mouse models have shown promising results.
| Model | Treatment Duration | Outcome |
| Mouse model of prostate cancer | 4 weeks | 85% reduction in the incidence of prostate cancer lesions |
| Mouse model of MYC-driven cancer | 12 hours | 50% slowdown in the spread of cancer growth |
| Data from a 2023 study at The University of Melbourne.[5] |
Experimental Protocols
Planned First-in-Human "Basket" Trial [5][6]
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Study Design: A "basket trial" design will enroll patients with various types of cancer (e.g., prostate, breast, ovarian, hematological) that are all driven by the MYC oncogene.[6] This approach is more efficient than separate trials for each cancer type.
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Objectives: To address unmet clinical needs in difficult-to-treat, MYC-driven cancers.
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Patient Population: Patients with different cancer types that share the common molecular driver of MYC overexpression.
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Status: The trial is planned to begin in late 2025.[5]
Other "Antitumor Agent-116" Variants
Antitumor agent-116 (compound 6C)
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Mechanism of Action: Identified as an inhibitor of maternal embryonic leucine zipper kinase (MELK) that induces cell apoptosis.[7] It is also suggested to be related to the PI3K/Akt/mTOR apoptosis pathway.[7]
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Data: Described as having anti-proliferative activities in vitro.[7] Specific quantitative data is not provided in the initial search results.
SST0116CL1
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Mechanism of Action: A novel inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is essential for the stability and function of many oncoproteins. By inhibiting Hsp90, SST0116CL1 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[8]
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Data: Preclinical in vivo studies showed it induced antitumor effects in murine models of leukemia, gastric, and ovarian carcinoma.[8] It demonstrated a favorable tolerability and activity profile, making it a candidate for clinical studies.[8]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. newatlas.com [newatlas.com]
- 6. World-first clinical trial to drug the ‘undruggable’ cancers | ANU College of Science and Medicine [science.anu.edu.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical antitumor activity of SST0116CL1: A novel heat shock protein 90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
